

BIIB028 syncope risk mitigation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Biib-028

CAS No.: 911398-13-5

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Frequently Asked Questions

- Q1: What is the known safety profile of BIIB028 regarding syncope?** In the phase I dose-finding study, syncope was identified as a dose-limiting toxicity (DLT). Among 41 patients receiving doses from 6 to 192 mg/m², one case of syncope was reported as a DLT at the 192 mg/m² dose level. The Maximum Tolerated Dose (MTD) was established at 144 mg/m² [1] [2] [3].
- Q2: What are the common adverse events associated with BIIB028?** The most frequent adverse events considered at least possibly related to BIIB028 were generally Grade 1 or 2 in severity. The table below summarizes their incidence [1]:

Adverse Event	Incidence (%)
Fatigue	46%
Diarrhea	44%
Nausea	44%
Vomiting	29%
Hot Flashes	29%
Abnormal Dreams	17%

- **Q3: How was the syncope risk managed in the clinical trial?** The primary risk mitigation strategy implemented during the trial was a **protocol amendment to extend the intravenous infusion time**. Specifically, at the 144 mg/m² dose level, the infusion duration was increased from 30 minutes to 1 hour to improve tolerability [1].
- **Q4: What is the recommended dosing and administration protocol?** Based on the phase I study findings, the recommended regimen is **144 mg/m² administered via intravenous infusion over one hour, twice per week (on Days 1, 4, 8, and 11) in repeating 21-day cycles**. Doses should be administered at or below the established MTD of 144 mg/m² [1].
- **Q5: Was any efficacy observed despite the safety limitations?** Yes. While no partial or complete responses were reported, **prolonged stable disease (≥24 weeks) was achieved in 5 out of 41 patients (12%)**. Two of these patients experienced particularly long periods of disease stabilization, lasting 12.5 and 19 months, indicating potential clinical benefit in a subset of patients [1] [2].

Experimental & Clinical Protocol Summary

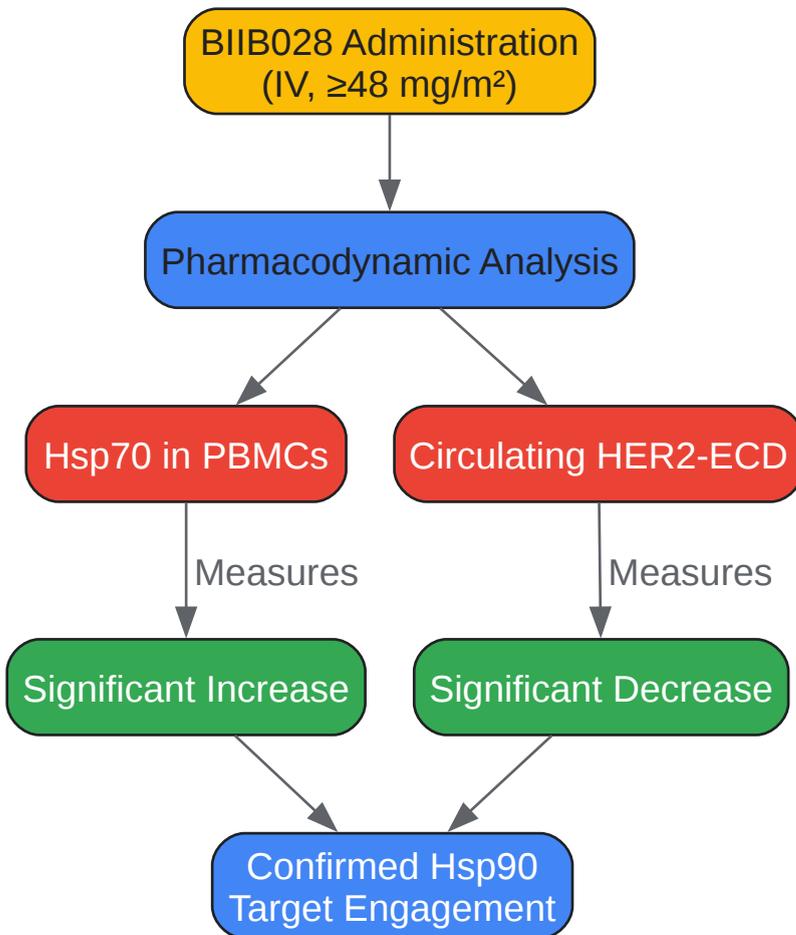
For your reference, here is a summary of the key methodologies and findings from the pivotal phase I study.

1. Trial Design & Patient Selection This was a standard 3+3 dose-escalation study in patients with advanced solid tumors who had failed standard therapies. Key eligibility criteria included [1]:

- Histologically or cytologically confirmed solid tumors.
- ECOG performance status of ≤2.
- Adequate bone marrow, liver, and kidney function.

2. Pharmacodynamic (PD) Biomarker Analysis The study included robust PD analyses to confirm target engagement by BIIB028 [1]:

- **Methodology:** Analysis of Hsp70 induction in peripheral blood mononuclear cells (PBMCs) and measurement of circulating HER2-extracellular domain (ECD).
- **Key Finding:** A significant increase in Hsp70 and a decrease in HER2-ECD were observed in **all patients receiving BIIB028 at dose levels ≥48 mg/m²**. This confirms that the drug was effectively inhibiting Hsp90 and affecting its client proteins at these doses. The workflow is illustrated below.



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3. Pharmacokinetic (PK) Profile The pharmacokinetics of the prodrug BIIB028 (CF3647) and its active metabolite (CF2772) were characterized [1]:

- **Half-life:** The plasma half-life was approximately **0.5 hours for the prodrug** and **2.1 hours for the active metabolite**.
- **Exposure:** There was a **dose-dependent increase** in plasma exposure for both analytes.
- **Accumulation:** Concentration-time curves for Day 1 and Day 18 showed a negligible difference, suggesting no significant drug accumulation with this twice-weekly schedule.

Key Takeaways for Researchers

- **Primary Risk:** Syncope is a dose-limiting toxicity, occurring at 192 mg/m².
- **Critical Mitigation:** Adhere to the MTD of 144 mg/m² and administer via a 1-hour IV infusion.

- **Target Engagement:** PD biomarkers (Hsp70 in PBMCs, HER2-ECD) confirm on-target drug activity at doses ≥ 48 mg/m².

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References

1. Phase I Study of BIIB028, a selective heat shock protein 90 ... [pmc.ncbi.nlm.nih.gov]
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